molecular formula C12H12N6O B4426543 4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine CAS No. 52476-82-1

4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine

Cat. No.: B4426543
CAS No.: 52476-82-1
M. Wt: 256.26 g/mol
InChI Key: CTMGUNZNMOACAV-UHFFFAOYSA-N
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Description

4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine is a chemical compound with the molecular formula C12H12N6O. It contains 12 carbon atoms, 12 hydrogen atoms, 6 nitrogen atoms, and 1 oxygen atom . This compound is of interest due to its unique structure, which combines a tetrazole ring with a phthalazine moiety and a morpholine ring.

Preparation Methods

The synthesis of 4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine typically involves the reaction of phthalazine derivatives with tetrazole precursors under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine can be compared with other similar compounds, such as:

    Tetrazole derivatives: These compounds share the tetrazole ring structure and may have similar reactivity and applications.

    Phthalazine derivatives: Compounds with the phthalazine moiety may exhibit similar biological activities.

    Morpholine derivatives: These compounds share the morpholine ring and may have similar chemical properties.

The uniqueness of this compound lies in its combination of these three distinct structural elements, which can lead to unique reactivity and applications.

Properties

IUPAC Name

4-(tetrazolo[5,1-a]phthalazin-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-2-4-10-9(3-1)11-13-15-16-18(11)14-12(10)17-5-7-19-8-6-17/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMGUNZNMOACAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=NN=N3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310573
Record name 4-(tetrazolo[5,1-a]phthalazin-6-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52476-82-1
Record name NSC228164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(tetrazolo[5,1-a]phthalazin-6-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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